molecular formula C25H23N7O B6566980 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide CAS No. 1006276-15-8

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide

Cat. No. B6566980
CAS RN: 1006276-15-8
M. Wt: 437.5 g/mol
InChI Key: QRCOUJSBNHTGKE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a pyrimidine ring, both of which are common in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The exact 3D structure would depend on the specific arrangement of the atoms and the presence of any chiral centers .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the pyrazole and pyrimidine rings .

Scientific Research Applications

Anti-Inflammatory Activity: Thiophene-based compounds have demonstrated anti-inflammatory effects. They can modulate inflammatory pathways and potentially serve as therapeutic agents for conditions involving inflammation .

Anti-Anxiety and Anti-Psychotic Properties: Certain thiophene derivatives exhibit anxiolytic and anti-psychotic activities. These compounds may contribute to the management of anxiety disorders and related mental health conditions .

Antifungal Agents: Thiophene-containing molecules have antifungal properties. Researchers explore their potential as treatments for fungal infections .

Anticancer Potential: Thiophene derivatives have been investigated for their anti-cancer properties. These compounds may interfere with cancer cell growth and survival mechanisms .

Kinase Inhibitors: Some thiophene-based molecules act as kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and inhibiting them can have therapeutic implications .

Estrogen Receptor Modulation: Certain thiophene compounds interact with estrogen receptors. These interactions could be relevant in hormone-related conditions and diseases .

Material Science

Beyond medicinal applications, thiophene derivatives find use in material science:

Light-Emitting Diodes (LEDs): Thiophene-containing compounds contribute to the fabrication of light-emitting diodes (LEDs). Their electronic properties make them suitable for use in optoelectronic devices .

Other Applications

Apart from the fields mentioned above, thiophene derivatives have additional applications:

Corrosion Inhibition: Thiophene-based compounds are used as inhibitors of metal corrosion. They protect metals from environmental degradation .

Antileishmanial and Antimalarial Activities: Pyrazole-bearing compounds, which include thiophene moieties, exhibit potent antileishmanial and antimalarial effects .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care and appropriate safety precautions should be taken .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activity, optimization of its physical and chemical properties, and development of efficient synthetic routes .

properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O/c1-15-6-5-7-19(11-15)25(33)29-22-12-18(4)30-32(22)24-20-13-28-31(23(20)26-14-27-24)21-9-8-16(2)10-17(21)3/h5-14H,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCOUJSBNHTGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide

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